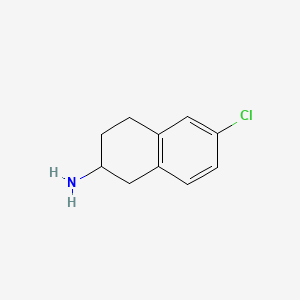
1,4-Bis(acetomercuri)-2,3-diethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(acetomercuri)-2,3-diethoxybutane is a complex organomercury compound with the molecular formula C₁₀H₁₈Hg₂O₆ This compound is characterized by the presence of two mercury atoms bonded to a butyl backbone, which is further functionalized with acetyloxy and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetomercuri)-2,3-diethoxybutane typically involves the reaction of a suitable butyl precursor with mercuric acetate in the presence of acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of the butyl precursor by reacting 2,3-diethoxybutane with acetic anhydride in the presence of a catalyst.
Step 2: Reaction of the butyl precursor with mercuric acetate in acetic acid to form the acetyloxymercurio intermediate.
Step 3: Further reaction of the intermediate with additional acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process, with additional steps to ensure purity and yield. This includes the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(acetomercuri)-2,3-diethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury atoms to lower oxidation states.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercuric oxide and other mercury-containing compounds.
Reduction: Formation of elemental mercury and mercury(I) compounds.
Substitution: Formation of various substituted butyl mercury compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(acetomercuri)-2,3-diethoxybutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Bis(acetomercuri)-2,3-diethoxybutane involves the interaction of the mercury atoms with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the acetyloxy groups can undergo hydrolysis, releasing acetic acid and facilitating further chemical reactions. The pathways involved include the disruption of cellular processes and the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxy-2-methylbutyl]mercury
Uniqueness
1,4-Bis(acetomercuri)-2,3-diethoxybutane is unique due to its specific functional groups and the arrangement of mercury atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63865-22-5 |
|---|---|
Molekularformel |
C12H22Hg2O6 |
Molekulargewicht |
663.48 g/mol |
IUPAC-Name |
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury |
InChI |
InChI=1S/C8H16O2.2C2H4O2.2Hg/c1-5-9-7(3)8(4)10-6-2;2*1-2(3)4;;/h7-8H,3-6H2,1-2H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2/t7-,8+;;;; |
InChI-Schlüssel |
WLWMUFLUYVUIPC-XFOIBMPCSA-L |
SMILES |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
Isomerische SMILES |
CCO[C@H](C[Hg]OC(=O)C)[C@H](C[Hg]OC(=O)C)OCC |
Kanonische SMILES |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
Key on ui other cas no. |
63865-22-5 |
Synonyme |
1,4-bis(acetomercuri)-2,3-diethoxybutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1258819.png)
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)
![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)



![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)
